molecular formula C15H14N2O4S B2410798 N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide CAS No. 895455-98-8

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide

Cat. No.: B2410798
CAS No.: 895455-98-8
M. Wt: 318.35
InChI Key: JCDGDLPAYMRLPT-NXVVXOECSA-N
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Description

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide is a synthetic small molecule based on a benzothiazole scaffold, a heterocyclic structure recognized for its diverse and significant pharmacological potential. This compound is presented for use in early-stage research and screening activities. The benzothiazole core is a privileged structure in medicinal chemistry, with documented derivatives exhibiting a broad spectrum of biological activities, including antitumor, antimicrobial, antiviral, and antioxidant effects . The specific substitution pattern on this molecule—featuring dimethoxy and methyl groups on the benzothiazole ring, coupled with a furan-2-carboxamide moiety—suggests it is engineered to interact with specific biological targets. Researchers may find it valuable for probing pathways relevant to oncology, given that related benzothiazole compounds have demonstrated potent and selective antitumor properties in various cancer cell lines . Furthermore, the furan carboxamide group is a functional group of interest in drug discovery, as seen in other compound classes, and may contribute to target binding through hydrogen bond interactions . This reagent is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers are responsible for characterizing this compound for their specific applications.

Properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-17-9-7-11(19-2)12(20-3)8-13(9)22-15(17)16-14(18)10-5-4-6-21-10/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDGDLPAYMRLPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=CO3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide typically involves the condensation of 5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-amine with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the furan ring or benzothiazole moiety can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives with different biological or chemical properties.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials with unique properties.

    Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.

    Benzothiazole-2-thiol: Used as a corrosion inhibitor and in the synthesis of pharmaceuticals.

    6-Methylbenzothiazole: Studied for its potential use in organic electronics and materials science.

The uniqueness of this compound lies in its specific structural features and the combination of the benzothiazole and furan moieties, which contribute to its distinct chemical and biological properties.

Biological Activity

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide is a synthetic compound that has garnered attention in scientific research for its potential biological activities, particularly in the fields of oncology and microbiology. This article delves into its synthesis, biological mechanisms, and pharmacological properties based on recent studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a benzothiazole ring linked to a furan-2-carboxamide moiety. Its molecular formula is C18H18N2O4SC_{18}H_{18}N_{2}O_{4}S. The synthesis typically involves the reaction of 5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-amine with furan-2-carboxylic acid derivatives under controlled conditions. The process generally includes:

  • Reagents :
    • 5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-amine
    • Furan-2-carboxylic acid derivative
    • Base (e.g., triethylamine)
    • Solvent (e.g., dichloromethane)
  • Procedure :
    • Mix the reagents and allow the reaction to proceed at room temperature.
    • Purify the product through recrystallization or column chromatography.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to benzothiazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). The mechanisms of action typically involve:

  • Inhibition of Cell Proliferation : Compounds exhibit a capacity to halt the growth of cancer cells by inducing apoptosis or cell cycle arrest.
  • Targeting DNA : Many derivatives bind to DNA in the minor groove, disrupting replication and transcription processes.

Table 1 summarizes the IC50 values for various related compounds tested against different cancer cell lines:

Compound IDCell LineIC50 (μM)Activity Level
Compound 5A5492.12High
Compound 6HCC8275.13Moderate
Compound 8NCI-H3586.75High
Compound 15MRC-5 (normal)Non-activeNot Selective

Antimicrobial Activity

In addition to antitumor properties, derivatives of benzothiazole have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Testing methods included broth microdilution according to CLSI guidelines. Notable findings include:

  • Effective Against Pathogens : Compounds showed promising results against Escherichia coli and Staphylococcus aureus.
  • Eukaryotic Model Testing : The yeast Saccharomyces cerevisiae was also used as a model organism for evaluating antifungal activity.

The biological activity of this compound is believed to stem from its interaction with specific enzymes and receptors involved in cell signaling pathways. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression or bacterial metabolism.
  • Receptor Modulation : Binding to cellular receptors can alter signaling cascades that regulate cell growth and survival.

Case Studies

Several case studies have been conducted to evaluate the efficacy of benzothiazole derivatives in clinical settings:

  • Study on Lung Cancer Cells : A study involving three human lung cancer cell lines demonstrated that certain derivatives significantly inhibited proliferation in both 2D and 3D culture systems.
  • Antimicrobial Efficacy : Research indicated that specific compounds exhibited potent antibacterial properties comparable to standard antibiotics.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the condensation of a substituted benzothiazole precursor with furan-2-carboxamide derivatives. Key steps include:

  • Step 1 : Formation of the benzothiazole core via cyclization of 5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-amine under acidic conditions.
  • Step 2 : Coupling with furan-2-carboxylic acid chloride in the presence of a base (e.g., triethylamine) to form the carboxamide linkage.
    Critical parameters include solvent choice (e.g., DMF or dichloromethane), temperature control (60–80°C), and reaction time (12–24 hours). Purification via column chromatography or recrystallization ensures ≥95% purity. Contaminants like unreacted intermediates are monitored using HPLC .

Q. How is the structural characterization of this compound typically performed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy groups at δ 3.8–4.0 ppm).
  • FT-IR : Confirms amide C=O stretching (~1650 cm⁻¹) and benzothiazole C=N (~1600 cm⁻¹).
  • X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between amide groups). ORTEP-3 graphical interfaces visualize molecular packing .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activity data across different studies?

  • Methodological Answer : Contradictions in biological efficacy (e.g., antifungal vs. anticancer activity) may arise from assay variability or structural analogs. To address this:

  • Comparative Assays : Use standardized protocols (e.g., MIC for antifungal activity against Botrytis cinerea) alongside positive controls like carbendazim .
  • Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., methoxy vs. allyl groups) to isolate contributing moieties. For example, the furan-2-carboxamide group enhances solubility and target binding compared to nitrobenzamide analogs .
  • Meta-Analysis : Cross-reference data from high-throughput screening (HTS) databases and molecular docking simulations to identify outliers .

Q. How can computational modeling techniques like molecular docking be applied to predict the compound's interactions with biological targets?

  • Methodological Answer :

  • Docking Workflow :

Target Selection : Prioritize proteins linked to observed bioactivity (e.g., Bcl-2 for apoptosis, DprE1 for antimicrobial activity).

Ligand Preparation : Optimize the compound’s 3D structure using software like AutoDock Vina, ensuring proper protonation states.

Binding Affinity Calculation : Simulate interactions using force fields (e.g., AMBER). Reported binding energies (e.g., -9.1 kcal/mol for Bcl-2) correlate with inhibitory potential .

  • Validation : Compare docking results with experimental IC₅₀ values from enzyme inhibition assays. Discrepancies may indicate conformational flexibility or solvation effects .

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